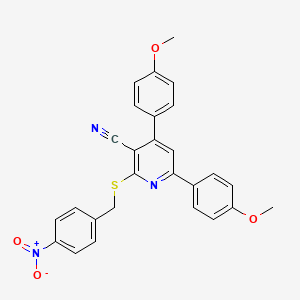
4,6-Bis(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)nicotinonitrile is a useful research compound. Its molecular formula is C27H21N3O4S and its molecular weight is 483.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4,6-Bis(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)nicotinonitrile is a complex organic compound with significant potential for biological activity. Its unique molecular structure, which includes a pyridine ring and various functional groups such as methoxy and nitro substituents, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C27H21N3O4S, with a molecular weight of 483.5 g/mol. The compound features:
- Two para-methoxyphenyl groups : Enhancing lipophilicity and potentially improving bioavailability.
- A thioether linkage : This may influence the compound's reactivity and interaction with biological macromolecules.
- A nitro group : Known to enhance biological activity through various mechanisms.
Anticancer Potential
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, tyrosine kinase inhibitors like Bosutinib and EGFR inhibitors such as Neratinib have shown efficacy against various cancer types. The structural similarity suggests that this compound may also inhibit cancer cell proliferation by targeting similar pathways.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Bosutinib | Tyrosine kinase inhibitor | Anticancer |
| Neratinib | EGFR inhibitor | Anticancer |
| 2-Methyl-4-(3-nitrophenyl)-1,4-dihydrothieno[3,4-b][1,8]naphthyridin-5-amine | Nitro-substituted thieno derivative | Antimicrobial |
Preliminary studies suggest that this compound may interact with protein kinases involved in cell signaling pathways. These interactions could disrupt normal cellular functions and lead to apoptosis in cancer cells. Further research is necessary to elucidate the specific binding affinities and mechanisms at play.
Case Studies
Several studies have investigated the biological effects of similar compounds. For example, derivatives of thiochromen have been shown to disrupt metabolic pathways in parasites responsible for tropical diseases such as malaria and leishmaniasis. These findings suggest that compounds with similar thioether linkages may also exhibit antiprotozoal activity.
In vitro assays using MTT assays have demonstrated that related compounds can significantly reduce cell viability at concentrations below 10 μM, indicating potent biological activity against various pathogens .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Multi-step Synthesis : Starting from readily available pyridine derivatives.
- Microwave-assisted Synthesis : Enhances yield and purity.
- Solvent-free Methods : Promotes green chemistry practices.
These methods underscore the compound's synthetic accessibility for further research and development.
属性
分子式 |
C27H21N3O4S |
|---|---|
分子量 |
483.5 g/mol |
IUPAC 名称 |
4,6-bis(4-methoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H21N3O4S/c1-33-22-11-5-19(6-12-22)24-15-26(20-7-13-23(34-2)14-8-20)29-27(25(24)16-28)35-17-18-3-9-21(10-4-18)30(31)32/h3-15H,17H2,1-2H3 |
InChI 键 |
VULWMLQMCPGSBL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















